methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxy-phenylethyl moiety. The presence of the oxan-4-yl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes esterification to form the methyl benzoate. This intermediate is then subjected to a series of reactions involving carbamoylation and subsequent addition of the hydroxy-phenylethyl group. The oxan-4-yl group is introduced through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylethyl moiety may interact with hydrophobic pockets, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate: Similar structure with a triazinyl group instead of the oxan-4-yl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxy group but different core structure.
Uniqueness
Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl}benzoate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-27-21(25)17-9-7-16(8-10-17)20(24)23-15-22(26,18-5-3-2-4-6-18)19-11-13-28-14-12-19/h2-10,19,26H,11-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQOPMFJCOHFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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